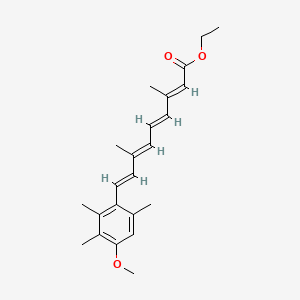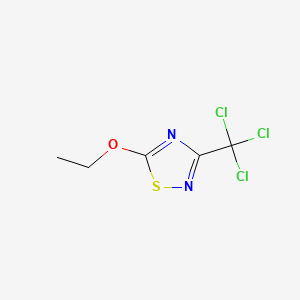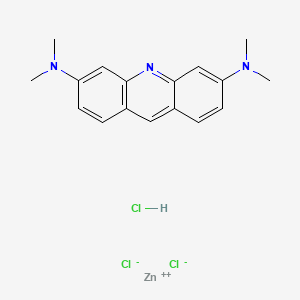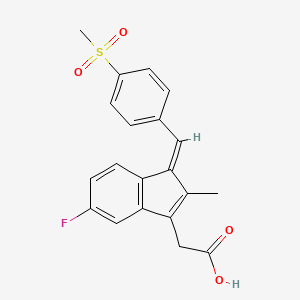
Sulindac sulfone
Vue d'ensemble
Description
Sulindac sulfone is a non-steroidal anti-inflammatory drug (NSAID) and an analgesic that has antiproliferative and apoptotic effects . It inhibits the expression and activity of cyclooxygenase-2 in human colon cancer cells . It is also known to reduce tumor burden in adenomatous polyposis patients .
Synthesis Analysis
Sulindac is a prodrug, derived from sulfinylindene, that is converted in vivo to an active sulfide compound by liver enzymes . Sulindac and its sulfide and sulfone metabolites undergo extensive enterohepatic circulation .
Molecular Structure Analysis
The empirical formula of Sulindac is C20H17FO3S, with a molecular weight of 356.42 . The structural formulas of sulindac and its metabolites are available .
Chemical Reactions Analysis
Sulindac sulfone reduced cellular polyamine contents in the absence but not in the presence of verapamil, an inhibitor of the export of monoacetyl diamines, inhibited cell proliferation and induced apoptosis .
Physical And Chemical Properties Analysis
Sulindac is a yellow crystalline compound, is a weak organic acid practically insoluble in water below pH 4.5, but very soluble as the sodium salt or in buffers of pH 6 or higher .
Applications De Recherche Scientifique
Cancer Chemoprevention
Exisulind has shown promise in the chemoprevention of colon cancer. It has been observed to inhibit the development of colon tumors when administered during the early stages of carcinogenesis. This effect is associated with increased apoptosis in colon tumors and a significant retardation of body weight gain shortly after administration .
Antitumor Therapy
Sulindac sulfone has been employed as an adjuvant in antitumor therapy. It has been transformed into sulfoximines to test their antitumor activity against various malignant cells, including glioblastoma, breast cancer, liver hepatocellular carcinoma, colon cancer, and cervical cancer. Preliminary results have encouraged further investigation into this application .
Apoptosis Induction in Tumor Cells
Exisulind induces apoptosis in colon tumor cells through a mechanism involving cyclic GMP phosphodiesterase inhibition, sustained elevation of cGMP, and protein kinase G activation. This apoptotic effect is independent of COX-1 or COX-2 inhibition, p53, Bcl-2, or cell cycle arrest .
Urinary Bladder Tumorigenesis Inhibition
In studies involving rats, Exisulind has inhibited bladder tumorigenesis. It was found to have a direct effect on neoplastic urothelium, inducing apoptosis and inhibiting growth in human bladder tumor cell lines .
Angiogenesis Inhibition
Preclinical evidence suggests that Exisulind also inhibits angiogenesis, which is the formation of new blood vessels. This is particularly relevant in the context of tumor growth and metastasis, where angiogenesis plays a crucial role .
Treatment of Familial Adenomatous Polyposis (FAP)
Exisulind has been developed as a potential treatment for FAP, a hereditary condition that can lead to colorectal cancer if left untreated. It acts by inhibiting an enzyme overexpressed in precancerous and cancerous colorectal cells .
Prevention of Tumor Recurrence
Exisulind has been investigated for its potential to prevent tumor recurrence in prostate and breast cancer. Its unique mechanism of action makes it a candidate for long-term management strategies in cancer survivors .
Cervical Dysplasia Management
The compound has been studied for its use in managing cervical dysplasia, a precancerous condition of the cervix. By inducing apoptosis in affected cells, Exisulind may help in preventing the progression to cervical cancer .
Mécanisme D'action
Target of Action
Sulindac sulfone, also known as Exisulind, primarily targets the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) in the body . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .
Mode of Action
The interaction of Sulindac sulfone with its targets results in the inhibition of COX-1 and COX-2 . This inhibition leads to a decrease in the formation of prostaglandin precursors, thereby reducing inflammation . Exisulind is also known to inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE), which is often overexpressed in precancerous and cancerous cells .
Biochemical Pathways
The action of Sulindac sulfone affects several biochemical pathways. By inhibiting COX-1 and COX-2, it disrupts the prostaglandin synthesis pathway, leading to reduced inflammation . Furthermore, by inhibiting cGMP - PDE, Exisulind causes a sustained elevation of cGMP, which leads to the activation of protein kinase G (PKG) and induces apoptosis in precancerous and cancerous cells .
Pharmacokinetics
Sulindac sulfone is a prodrug that is metabolized in the liver to an active sulfide compound . This metabolite undergoes extensive enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing gastrointestinal effects . The serum half-life of Exisulind is reported to be between 6 to 9 hours .
Result of Action
The molecular and cellular effects of Sulindac sulfone’s action include reduced inflammation due to decreased prostaglandin synthesis . In addition, the induction of apoptosis in precancerous and cancerous cells due to the inhibition of cGMP - PDE and the subsequent activation of PKG is another significant effect of Exisulind .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sulindac sulfone. For instance, the presence of liver enzymes is crucial for the metabolic activation of the prodrug . Additionally, the pH level of the gastrointestinal tract can affect the absorption and bioavailability of the drug
Safety and Hazards
Orientations Futures
Numerous studies have shown that sulindac sulfone can inhibit tumor cell growth and induce apoptosis in multiple tumor types despite lacking COX-1 and COX-2 inhibition . Furthermore, sulindac sulfone was shown to effectively inhibit carcinogen-induced tumorigenesis of the colon, mammary glands, lung, and bladder .
Propriétés
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSNCBCUWPVDA-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040246 | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulindac sulfone | |
CAS RN |
59973-80-7, 59864-04-9 | |
| Record name | Sulindac sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXISULIND | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



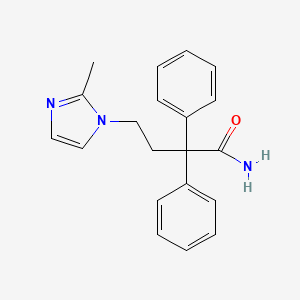

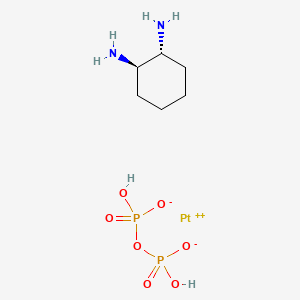


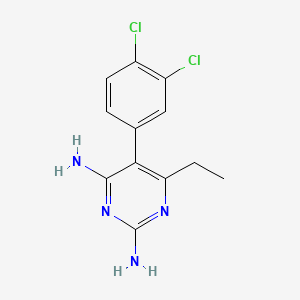

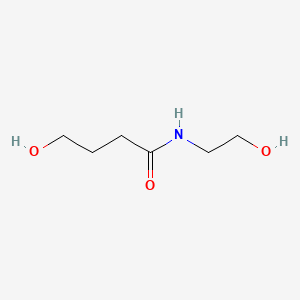

![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)
